1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H16N2O6S and its molecular weight is 340.35. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The ABTS/PP decolorization assay, used to measure antioxidant capacity, involves compounds related to benzoxazole derivatives. This assay, highlighted in research by Ilyasov et al. (2020), helps elucidate the reaction pathways of antioxidants, including those of phenolic nature that may form coupling adducts with ABTS•+, indicating the relevance of benzoxazole derivatives in studying antioxidant reactions and potential applications in measuring antioxidant capacity in various contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Potential for CNS Acting Drugs
Saganuwan (2017) discusses the role of heterocycles, including benzoxazole derivatives, in synthesizing compounds with central nervous system (CNS) activity. This review identifies functional chemical groups within heterocycles that may serve as lead molecules for developing novel CNS-acting drugs, suggesting the importance of benzoxazole derivatives in medicinal chemistry (Saganuwan, 2017).
Environmental Remediation and Organic Pollutants
Husain and Husain (2007) review the application of redox mediators, including benzoxazole derivatives, in treating organic pollutants through enzymatic processes. This research indicates the potential of these compounds in enhancing the efficiency of degrading recalcitrant compounds in wastewater, suggesting an environmental application of benzoxazole-related chemistry (Husain & Husain, 2007).
Mechanism of Action
Target of action
The compound “1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid” contains a benzoxazole ring, which is a heterocyclic compound. Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities .
Mode of action
For example, some benzoxazole derivatives have been found to inhibit the growth of cancer cells by interacting with tubulin, a protein involved in cell division .
Biochemical pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Given the biological activities associated with benzoxazole derivatives, it could potentially be involved in pathways related to cell division, inflammation, or microbial infection .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it acts as an antimicrobial, the result might be the death of microbial cells. If it acts as an anticancer agent, it might inhibit the growth of cancer cells .
Properties
IUPAC Name |
1-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)sulfonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-15-11-3-2-10(8-12(11)22-14(15)19)23(20,21)16-6-4-9(5-7-16)13(17)18/h2-3,8-9H,4-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTAOVDKCCVCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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